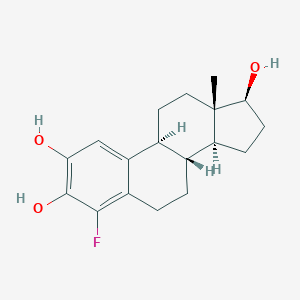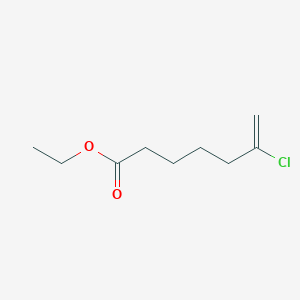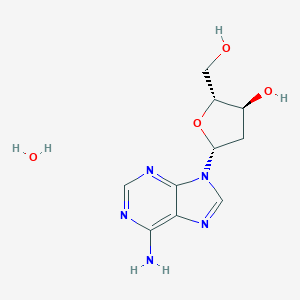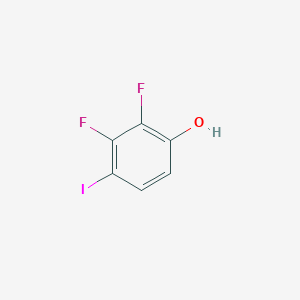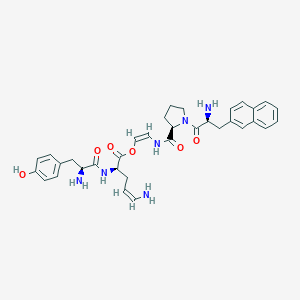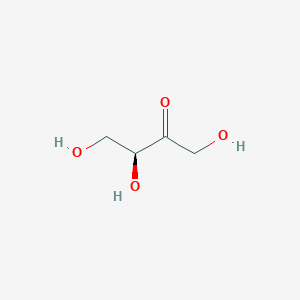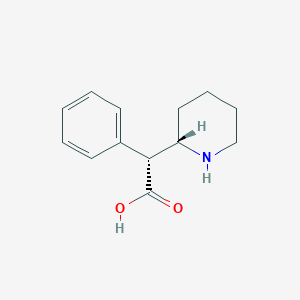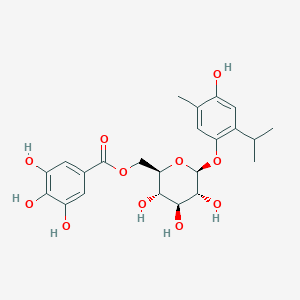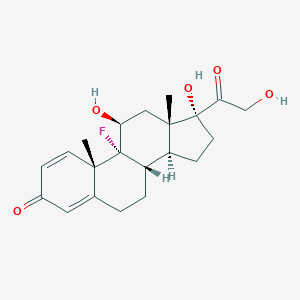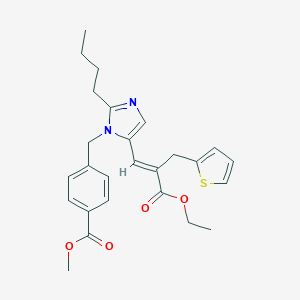
Eprosartán Étil Metil Diéster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eprosartan Ethyl Methyl Diester is a derivative of Eprosartan, an angiotensin II receptor antagonist . It is used to treat hypertension by preventing the binding of angiotensin II to AT1, causing vascular smooth muscle to relax and vasodilation to occur . This action is independent of the pathways for angiotensin II synthesis .
Synthesis Analysis
The synthesis of Eprosartan Ethyl Methyl Diester involves several stages . The process begins with treating 2-n-butyl-4-formylimidazole with an N-protecting group in the presence of a base. This results in an N-protected compound. This compound is then reacted with 2-(thiophen-2-ylmethyl)propanedioic acid monoethyl ester to get another compound. This compound is then reacted with methyl-4-(bromomethyl)benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of the N-protecting group is accomplished using caustic soda solution, yielding Eprosartan .Molecular Structure Analysis
The molecular formula of Eprosartan Ethyl Methyl Diester is C26H30N2O4S . Its molecular weight is 466.59 . The IUPAC name is methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate .Chemical Reactions Analysis
Esters, like Eprosartan Ethyl Methyl Diester, can undergo condensation reactions called Claisen Condensations . When the reaction occurs within a diester, it forms a ring and is called a Dieckmann Condensation .Aplicaciones Científicas De Investigación
Tratamiento de la Hipertensión
Eprosartán Étil Metil Diéster es un antagonista del receptor de la angiotensina II . Se utiliza para tratar la presión arterial alta al relajar los vasos sanguíneos . Esto facilita que el corazón bombee sangre, lo que reduce la presión arterial y disminuye el riesgo de derrame cerebral o ataque cardíaco.
Manejo de la Insuficiencia Cardíaca Congestiva
El eprosartán es beneficioso en el tratamiento de la insuficiencia cardíaca congestiva . Al bloquear la unión de la angiotensina II a los receptores AT1 en el músculo liso vascular, provoca dilatación vascular . Esto ayuda a reducir la carga de trabajo del corazón y mejorar la eficiencia del corazón.
Tratamiento de la Insuficiencia Renal
El eprosartán también se utiliza en el tratamiento de la insuficiencia renal . Actúa sobre el sistema renina-angiotensina para disminuir la resistencia periférica total, lo que puede ayudar a mejorar la función renal y retrasar la progresión de la enfermedad renal.
Sistemas de Administración de Medicamentos
This compound se ha utilizado en la formulación y optimización estadística de sistemas de administración de medicamentos auto-microemulsificantes . Estos sistemas mejoran la biodisponibilidad oral de los fármacos lipófilos , haciéndolos más efectivos y potencialmente reduciendo los efectos secundarios.
Fabricación Farmacéutica
This compound se utiliza en la industria farmacéutica para la preparación de Eprosartán . El proceso implica varias etapas, incluido el tratamiento de 2-n-butil-4-formilimidazol con un grupo N-protector, reacción con éster monoetílico de ácido 2-(2-tienilmetil)propanodioico y reacción con benzoato de metilo-4-(bromometil) .
Patrones de Referencia
This compound se utiliza como patrón de referencia en la investigación farmacéutica
Mecanismo De Acción
Target of Action
Eprosartan Ethyl Methyl Diester primarily targets the Angiotensin II receptor , specifically the subtype AT1 . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
Eprosartan acts as an antagonist to the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, which is a key step in the renin-angiotensin system . This system is responsible for regulating blood pressure and fluid balance .
Biochemical Pathways
By blocking the AT1 receptor, Eprosartan interferes with the renin-angiotensin system . This system is a hormonal cascade that leads to the production of Angiotensin II, a potent vasoconstrictor . By preventing the action of Angiotensin II, Eprosartan causes vasodilation , or the relaxation of blood vessels . This leads to a decrease in blood pressure .
Pharmacokinetics
It is primarily excreted in the feces (90%) and to a lesser extent in the urine (7%) . The bioavailability of Eprosartan is approximately 15% . The elimination half-life is between 5 to 9 hours .
Result of Action
The primary result of Eprosartan’s action is a reduction in blood pressure . This is achieved through the relaxation of vascular smooth muscle and vasodilation . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of Eprosartan can be influenced by various environmental factors. Additionally, the drug’s effectiveness can be influenced by the patient’s renal and hepatic function . Patients with impaired renal or hepatic function may have altered drug metabolism and excretion, potentially affecting the drug’s efficacy and safety .
Propiedades
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXMWWTAZQPCI-RCCKNPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565991 |
Source


|
| Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133486-13-2 |
Source


|
| Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



